

The Historical Application of Piperazine Phosphate in Research: A Technical Guide

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Compound of Interest

Compound Name: Piperazine phosphate

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Introduction

Piperazine and its salts, including **piperazine phosphate**, hold a significant place in the history of anthelmintic research and therapy. First introduced as a treatment for gout due to its ability to dissolve uric acid in vitro, its potent anthelmintic properties were discovered in the early 1950s.

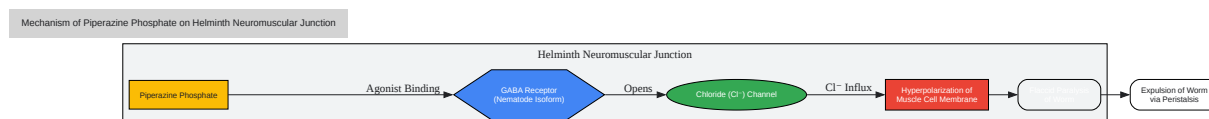
[1][2][3] This guide provides an in-depth technical overview of the historical applications of **piperazine phosphate** in research, focusing on its use as a primary treatment for nematode infections in both human and veterinary medicine. The document details its mechanism of action, summarizes quantitative data from historical studies, outlines experimental protocols, and provides visualizations of key pathways and workflows.

Core Application: Anthelmintic Therapy

The principal historical application of **piperazine phosphate** and its related salts (citrate, adipate, and hexahydrate) was in the treatment of intestinal nematode infections.[1][4] Its high efficacy against *Ascaris lumbricoides* (roundworm) and *Enterobius vermicularis* (pinworm) made it a frontline therapy for several decades.[1][5] Initial studies in the mid-1950s demonstrated its effectiveness and safety, leading to its widespread use, particularly in children.[1][6]

Mechanism of Action

Piperazine acts as a selective agonist at γ -aminobutyric acid (GABA) receptors on nematode muscle cells.[7][8] This interaction mimics the action of the inhibitory neurotransmitter GABA, leading to an influx of chloride ions and hyperpolarization of the muscle cell membrane.[9][10] The resulting flaccid paralysis of the worm prevents it from maintaining its position in the host's gastrointestinal tract, leading to its expulsion by normal peristalsis.[1][8] This mechanism of action is highly selective for nematodes because vertebrates primarily utilize GABA in the central nervous system, and the isoform of the GABA receptor in helminths differs from that in vertebrates.[5]



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Caption: Mechanism of **Piperazine Phosphate** on Helminth Neuromuscular Junction

Quantitative Data from Historical Studies

The following tables summarize the quantitative data extracted from historical research on the efficacy and dosage of piperazine salts.

Table 1: Efficacy of Piperazine Salts in Human Ascariasis

Piperazine Salt	Dosage Regimen	Number of Patients	Cure Rate (%)	Reference
Piperazine Citrate	Single dose	Children	Data not specified	[6]
Piperazine Citrate	Single dose (light infection)	185 (subgroup)	53%	[11]
Piperazine Citrate	Single dose (moderate infection)	185 (subgroup)	31%	[11]
Piperazine Citrate	Single dose (heavy infection)	185 (subgroup)	36%	[11]
Piperazine Adipate	Not specified	Children	Data not specified	[12]

Table 2: Efficacy of Piperazine Salts in Human Enterobiasis (Pinworm)

Piperazine Salt	Dosage Regimen	Number of Patients	Cure Rate (%)	Reference
Piperazine (unspecified)	14 consecutive days	120	Highly effective	[13]
Piperazine-Senna combination	Single dose	58	100%	[14]

Table 3: Historical Dosages of Piperazine Salts in Humans

Indication	Piperazine Salt	Age Group	Dosage	Reference
Ascariasis	Piperazine Citrate	Children	75 mg/kg (as hydrate)	[8]
Enterobiasis	Piperazine (unspecified)	Not specified	50 mg/kg/day for 5 days	[1]

Table 4: Historical Dosages of Piperazine Salts in Veterinary Medicine

Animal Species	Piperazine Salt	Dosage	Target Parasite	Reference
Pigs	Piperazine Dihydrochloride	200 mg/kg body weight	Ascaris suum, Oesophagostomum spp.	[15]
Pigs	Piperazine (base)	110 mg/kg body weight	Ascaris species	[16]
Poultry	Piperazine (base)	32 mg/kg body weight	Ascaris species	[16]
Horses, Swine, Cattle	Piperazine Citrate	2-3 g per 10 kg body weight in drinking water	Strongylus, Oxyuris, Ascaris, Oesophagostomum, Nematodirus, Ostertagia, Cooperia	[17]
Poultry	Piperazine Citrate	1 g per 1 litre of drinking water for 2 days	Ascaris, Capillaria	[17]

Experimental Protocols

In Vitro Assessment of Anthelmintic Activity on Ascaris Muscle

This protocol is a composite based on descriptions of early in vitro studies.[\[9\]](#)[\[18\]](#)[\[19\]](#)

Objective: To observe the paralytic effect of piperazine on isolated *Ascaris lumbricoides* muscle tissue.

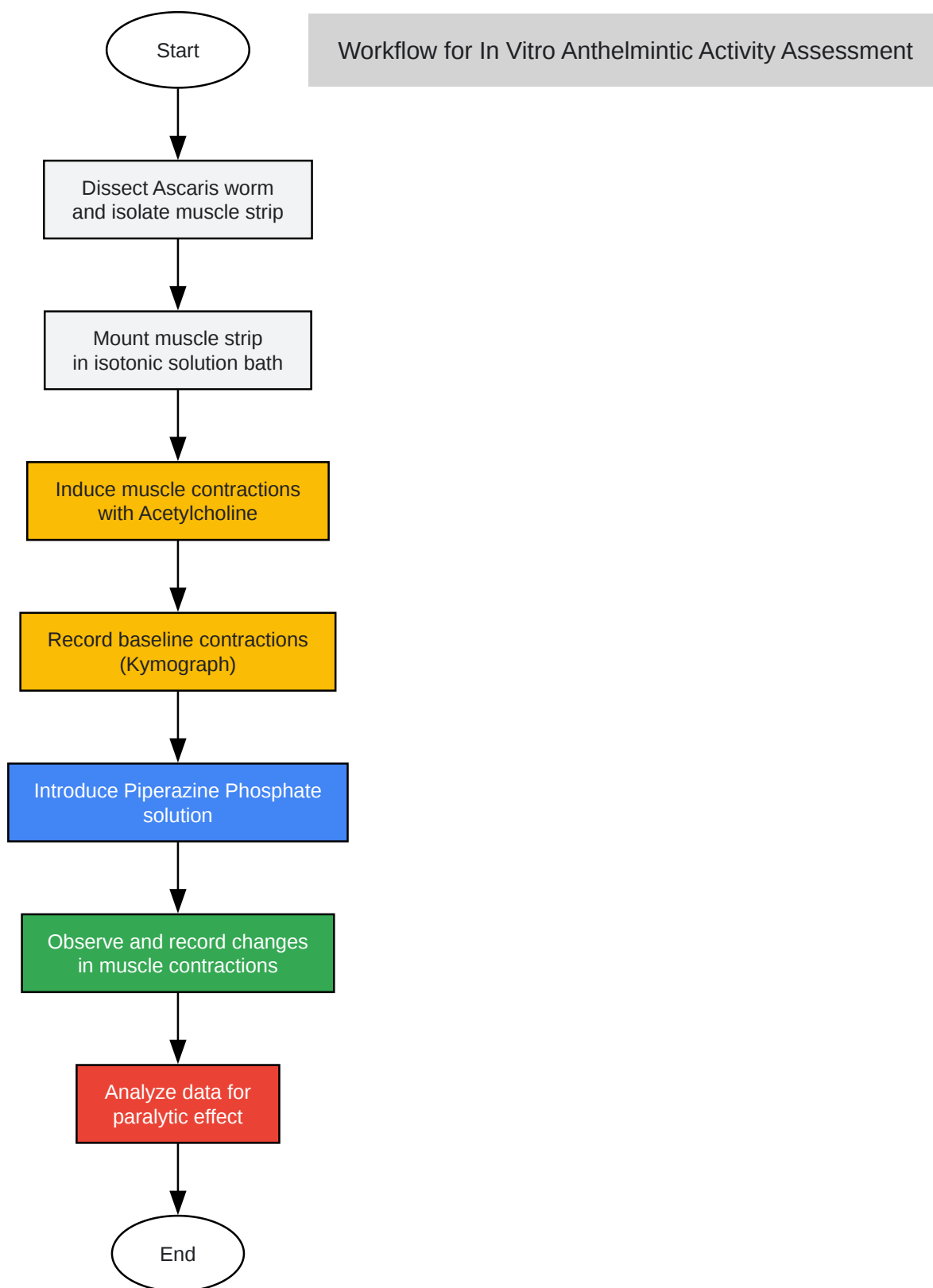
Materials:

- Live *Ascaris lumbricoides* worms (obtained from infected hosts, e.g., pigs)
- Kymograph or similar recording apparatus
- Isotonic solution (e.g., Tyrode's solution) maintained at 37°C
- **Piperazine phosphate** solutions of varying concentrations
- Acetylcholine solution
- Dissection tools

Methodology:

- Preparation of *Ascaris* Muscle Strip:
 - An adult *Ascaris* worm is dissected longitudinally to expose the somatic muscle.
 - A strip of the muscle is carefully excised and mounted in a bath containing the isotonic solution.
 - One end of the muscle strip is fixed, and the other is attached to a lever connected to the kymograph to record muscle contractions.
- Induction of Muscle Contraction:
 - Acetylcholine is added to the bath to induce rhythmic contractions of the muscle strip, which are recorded on the kymograph.

- Application of **Piperazine Phosphate**:
 - Once a stable baseline of contractions is established, the isotonic solution is replaced with a solution containing a known concentration of **piperazine phosphate**.
 - The effect of piperazine on the muscle contractions is observed and recorded. A cessation or significant reduction in the amplitude of contractions indicates a paralytic effect.
- Dose-Response Evaluation:
 - The experiment is repeated with different concentrations of **piperazine phosphate** to determine the dose-dependent nature of the paralytic effect.



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Caption: Workflow for In Vitro Anthelmintic Activity Assessment

Clinical Trial Protocol for Ascariasis in Children

(Historical Reconstruction)

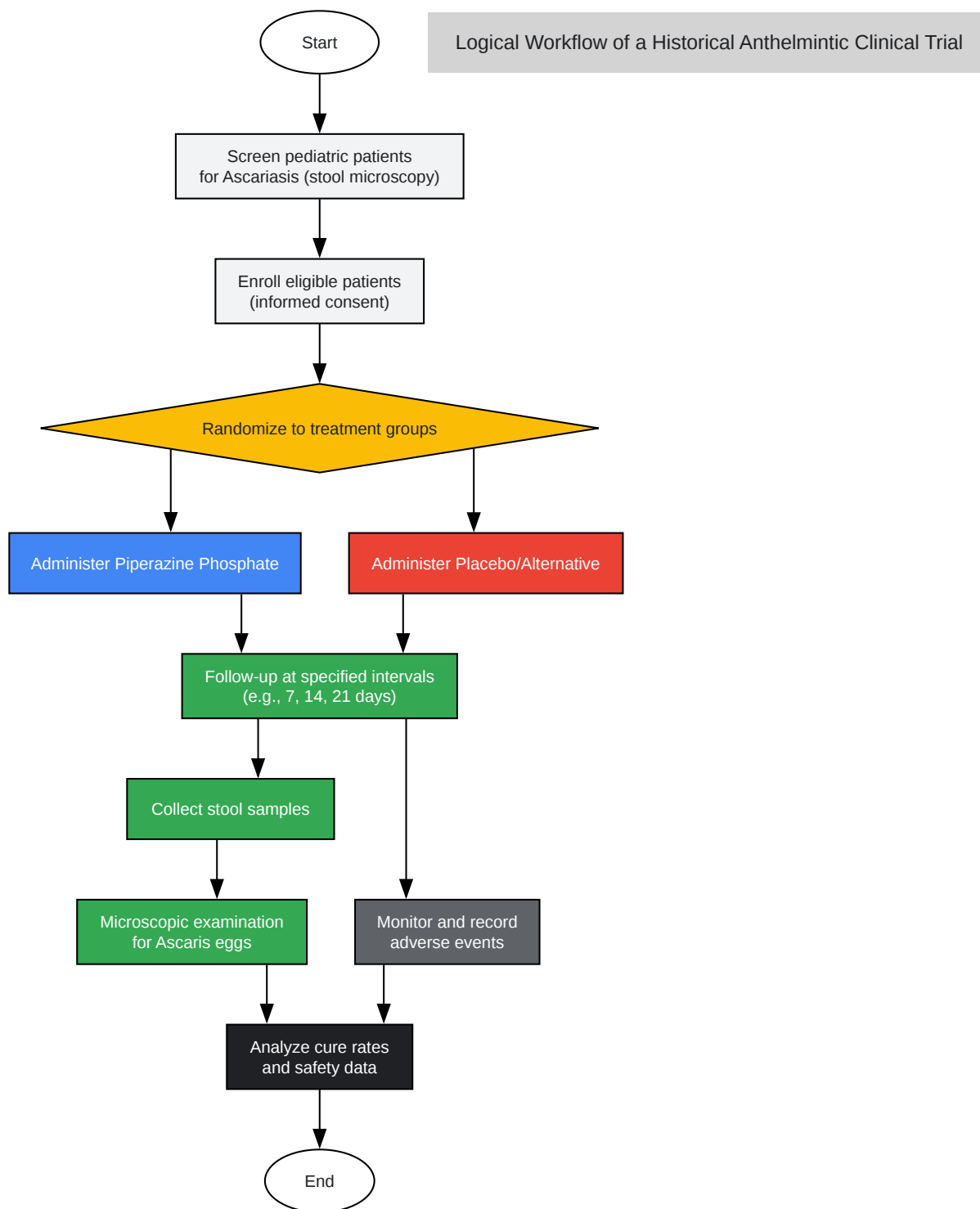
This protocol is a generalized reconstruction based on methodologies implied in historical clinical trial reports from the 1950s and 1960s.[\[6\]](#)[\[11\]](#)[\[12\]](#)

Objective: To evaluate the efficacy and safety of **piperazine phosphate** for the treatment of ascariasis in a pediatric population.

Methodology:

- Patient Selection:
 - Children within a defined age range (e.g., 2-12 years) with confirmed *Ascaris lumbricoides* infection.
 - Infection confirmed by microscopic examination of stool samples for the presence of *Ascaris* eggs.
 - Exclusion criteria would have likely included severe malnutrition, concomitant debilitating diseases, and known allergies to piperazine.
- Study Design:
 - Often a comparative study, with a control group receiving a placebo or a different anthelmintic.
 - Randomization of patients to treatment and control groups.
 - Double-blinding, where neither the investigators nor the patients (or their guardians) knew the assigned treatment.
- Treatment Administration:
 - **Piperazine phosphate** administered orally, typically as a flavored syrup to improve compliance in children.
 - Dosage calculated based on body weight (e.g., 75 mg/kg of piperazine hydrate).

- The treatment duration could vary, from a single dose to a course of several days.
- Efficacy Assessment:
 - Collection of stool samples at specified intervals post-treatment (e.g., 7, 14, and 21 days).
 - Microscopic examination of stool samples to determine the absence or presence of *Ascaris* eggs.
 - A "cure" was typically defined as the complete absence of eggs in post-treatment stool samples.
- Safety Assessment:
 - Monitoring and recording of any adverse effects reported by the patients or their guardians, such as nausea, vomiting, diarrhea, or neurological symptoms.



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Caption: Logical Workflow of a Historical Anthelmintic Clinical Trial

Conclusion

Piperazine phosphate played a crucial role in the historical management of common intestinal nematode infections. Its well-defined mechanism of action, favorable safety profile for the time, and ease of administration contributed to its extensive use in research and clinical practice for several decades. While newer anthelmintics with broader spectrums of activity have largely superseded it, the historical research on **piperazine phosphate** laid a foundation for modern anthelmintic drug development and our understanding of nematode neuromuscular physiology. This guide provides a technical summary of its historical applications, offering valuable insights for researchers and professionals in the field of drug development and parasitology.

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